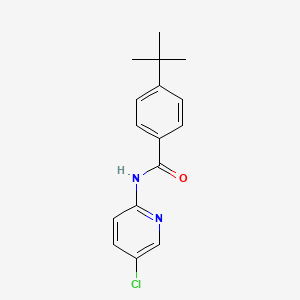![molecular formula C23H18IN3O B5415801 6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5415801.png)
6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has been widely studied for its potential use in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to bind to the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. For example, in cancer research, it has been found to induce apoptosis (cell death) in cancer cells, while in Alzheimer's research, it has been shown to improve cognitive function and reduce amyloid-beta plaque formation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is its versatility in scientific research. It can be used in a wide range of applications, and its pharmacological activities make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures and dosage levels to minimize any adverse effects.
Direcciones Futuras
There are several future directions for research involving 6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential use as an antiviral agent, particularly in the treatment of HIV and hepatitis C. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations in its use.
Métodos De Síntesis
The synthesis of 6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the condensation of 2-aminobenzonitrile with 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-phenylethylbromide and iodine to yield the final product.
Aplicaciones Científicas De Investigación
6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antifungal properties. In addition, it has been shown to be effective in treating various diseases such as Alzheimer's, Parkinson's, and Huntington's.
Propiedades
IUPAC Name |
6-iodo-3-(2-phenylethyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18IN3O/c24-18-9-11-21-20(16-18)23(28)27(15-13-17-6-2-1-3-7-17)22(26-21)12-10-19-8-4-5-14-25-19/h1-12,14,16H,13,15H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCBPSNSNUSYTN-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B5415720.png)
![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B5415737.png)
![(1R)-2-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]-2-oxo-1-phenylethanamine](/img/structure/B5415738.png)
![1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5415743.png)
![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-pyrimidinamine](/img/structure/B5415763.png)
![3-methyl-4-[2-(2-propyn-1-yloxy)benzylidene]-5(4H)-isoxazolone](/img/structure/B5415768.png)
![4-(1-{[6-(3,4-dimethylpiperazin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5415770.png)

![(2R*,3S*,6R*)-5-butyryl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5415773.png)
![4-(2-fluoro-5-methylphenoxy)-1-[2-(methylthio)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5415779.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B5415784.png)
![N-allyl-3,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5415789.png)
![5-bicyclo[2.2.1]hept-5-en-2-yl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B5415794.png)
![2-[6-(1-piperidinyl)-4-pyrimidinyl]phenol](/img/structure/B5415804.png)